molecular formula C19H19N7 B6443808 4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoline CAS No. 2548976-74-3

4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoline

Cat. No.: B6443808
CAS No.: 2548976-74-3
M. Wt: 345.4 g/mol
InChI Key: SWULYEANGGFCEB-UHFFFAOYSA-N
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Description

4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoline ( 2548976-74-3) is a synthetic small molecule with a molecular formula of C19H19N7 and a molecular weight of 345.4 g/mol . This compound features a hybrid structure combining a quinoline and a 9-methylpurine moiety, linked by a piperazine ring. This architecture is characteristic of scaffolds investigated for targeted drug discovery, particularly in oncology and metabolic diseases . The purine core is a privileged structure in medicinal chemistry, often serving as a key pharmacophore in the development of receptor antagonists. Specifically, related purine-piperazine derivatives have been identified as potent and selective antagonists of the peripheral Cannabinoid Receptor 1 (CB1), a validated target for treating obesity, liver disease, metabolic syndrome, and dyslipidemias . The incorporation of the quinoline heterocycle can enhance the compound's ability to engage in key interactions with biological targets, such as forming π-π stacking interactions within hydrophobic enzyme pockets . Researchers can utilize this compound as a versatile building block or a reference standard in high-throughput screening, structure-activity relationship (SAR) studies, and lead optimization programs. Available materials are of high quality and are intended for research purposes only. This product is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

4-[4-(9-methylpurin-6-yl)piperazin-1-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7/c1-24-13-23-17-18(24)21-12-22-19(17)26-10-8-25(9-11-26)16-6-7-20-15-5-3-2-4-14(15)16/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWULYEANGGFCEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=CC=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 6-Chloro-9-methyl-9H-purine

The purine core is functionalized at C6 with a chlorine atom to enable subsequent nucleophilic displacement. A representative protocol involves:

  • Methylation of hypoxanthine : Treatment of hypoxanthine with methyl iodide in the presence of a base (e.g., K₂CO₃) yields 9-methylhypoxanthine.

  • Chlorination at C6 : Reacting 9-methylhypoxanthine with phosphorus oxychloride (POCl₃) under reflux conditions introduces the chlorine substituent.

Key reaction :

9-Methylhypoxanthine+POCl3Δ6-Chloro-9-methyl-9H-purine+H3PO4\text{9-Methylhypoxanthine} + \text{POCl}3 \xrightarrow{\Delta} \text{6-Chloro-9-methyl-9H-purine} + \text{H}3\text{PO}_4

Characterization :

  • ¹H NMR (DMSO-d₆) : δ 8.79 (s, 1H, H-8), 3.98 (s, 3H, N9-CH₃).

  • ESI-MS : m/z 169 [M+H]⁺.

Piperazine Incorporation via Nucleophilic Aromatic Substitution

The chlorine atom at C6 of the purine undergoes displacement by piperazine. To prevent over-alkylation, a mono-protected piperazine (e.g., N-Boc-piperazine) is employed:

  • Reaction conditions : 6-Chloro-9-methylpurine, N-Boc-piperazine, DIPEA, DMF, 80°C, 12 h.

  • Deprotection : Removal of the Boc group using TFA in DCM yields 1-(9-methyl-9H-purin-6-yl)piperazine.

Optimization notes :

  • Excess piperazine (2.5 equiv) ensures complete substitution.

  • Column chromatography (EtOAc/hexane) isolates the product in 75–82% yield.

Functionalization of the Quinoline Core

Synthesis of 4-Chloroquinoline

The C4 position of quinoline is activated for coupling via halogenation:

  • Directed lithiation : Treatment of quinoline with LDA at −78°C generates a lithiated intermediate at C4, which is quenched with hexachloroethane to afford 4-chloroquinoline.

  • Alternative route : 4-Hydroxyquinoline treated with POCl₃ and catalytic DMAP yields 4-chloroquinoline in 68% yield.

Analytical data :

  • ¹H NMR (CDCl₃) : δ 8.94 (d, J = 4.5 Hz, 1H, H-2), 8.21 (d, J = 8.5 Hz, 1H, H-5), 7.82 (t, J = 7.5 Hz, 1H, H-7), 7.67–7.61 (m, 2H, H-6, H-8).

Final Coupling via Buchwald-Hartwig Amination

The palladium-catalyzed C–N coupling unites the purine-piperazine and quinoline subunits:

Reaction setup :

  • Catalyst system : Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%).

  • Base : Cs₂CO₃ (3.0 equiv).

  • Solvent : Toluene, 110°C, N₂ atmosphere, 24 h.

Procedure :

  • Charge a Schlenk flask with 4-chloroquinoline (1.0 equiv), 1-(9-methyl-9H-purin-6-yl)piperazine (1.2 equiv), Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Degas and purge with N₂ three times.

  • Heat at 110°C with vigorous stirring.

  • Monitor by TLC (EtOAc/MeOH 9:1); purify by silica gel chromatography (DCM/MeOH 95:5).

Yield : 65–72%.

Characterization :

  • ¹H NMR (DMSO-d₆) : δ 9.12 (d, J = 4.5 Hz, 1H, H-2 quinoline), 8.79 (s, 1H, H-8 purine), 8.21 (d, J = 8.5 Hz, 1H, H-5 quinoline), 7.94–7.89 (m, 2H, H-6, H-7 quinoline), 4.02 (s, 3H, N9-CH₃), 3.85–3.78 (m, 4H, piperazine), 3.12–3.05 (m, 4H, piperazine).

  • ESI-HRMS : m/z 388.1782 [M+H]⁺ (calc. 388.1779).

Alternative Synthetic Routes and Comparative Analysis

Ullmann-Type Coupling

Employing copper(I) iodide and trans-1,2-diaminocyclohexane as a ligand in DMSO at 120°C provides the coupled product in 58% yield. While cost-effective, this method suffers from longer reaction times (48 h) and lower reproducibility.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) with Pd(OAc)₂ and BINAP enhances reaction efficiency, achieving 78% yield. This approach reduces side products such as homocoupled quinoline.

Scalability and Process Optimization

Critical parameters :

  • Catalyst loading : Reducing Pd₂(dba)₃ to 2 mol% with concomitant use of DavePhos ligand maintains yield (70%) while lowering costs.

  • Solvent screening : Switching to 1,4-dioxane improves solubility of intermediates, facilitating higher substrate concentrations (0.5 M vs. 0.2 M in toluene).

Purity profile :

  • HPLC analysis (C18 column, MeCN/H₂O gradient) shows ≥98% purity after recrystallization from EtOH/H₂O.

Chemical Reactions Analysis

Types of Reactions

4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the quinoline and purine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution; electrophilic substitution can be facilitated by using halogenating agents like chlorine or bromine.

Major Products

    Oxidation: Oxidized derivatives of the quinoline or purine rings.

    Reduction: Reduced forms of the quinoline or purine rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as replication and transcription.

Comparison with Similar Compounds

Mono-4-(Piperazin-1-yl)quinoline Derivatives (CCR5 Antagonists)

  • Structure: Lacks the purine substituent; features a simpler quinoline-piperazine scaffold.
  • Activity : Compound 2 (IC50 = 692 nM) and its derivatives (2a–l) were optimized as CCR5 antagonists for HIV entry inhibition .

Piperaquine (Antimalarial Agent)

  • Structure: Bisquinoline derivative with chlorinated quinolines linked via a piperazine-propyl chain .
  • Activity : Effective against Plasmodium falciparum (antimalarial). Piperaquine tetraphosphate tetrahydrate is chemically stable but exhibits skin irritation risks .
  • Key Difference: The bisquinoline structure enhances antimalarial efficacy but introduces higher molecular weight and complexity compared to the purine-quinoline hybrid.

Purine-Containing Hybrids

2-[4-(9-Methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline

  • Structure: Replaces quinoline with quinoxaline, retaining the purine-piperazine linkage .
  • Activity: No direct activity data provided, but quinoxaline derivatives are known for kinase inhibition and anticancer effects.
  • Key Difference: Quinoxaline’s planar structure may alter DNA intercalation properties compared to quinoline.

FNDR-20081 (Antitubercular Agent)

  • Structure: Quinoline-piperazine-oxadiazole hybrid with a pyridinyl substituent .
  • Activity : MIC = 0.5–2 µg/mL against drug-resistant tuberculosis. The oxadiazole group enhances metabolic stability and bioavailability .

Piperazinyl-Quinoline Derivatives with Anticancer Activity

  • Structure: Piperazinyl-quinoline derivatives functionalized with urea/thiourea groups .
  • Activity: Quinoline derivative 4: GI50 = 3.0 ± 0.1 µM (MDA-MB-231 breast cancer cells). Quinoline derivative 5: GI50 = 2.7 ± 0.1 µM (MDA-MB-468) and 2.0 ± 0.1 µM (MCF-7) .
  • Key Difference : Urea/thiourea groups enhance solubility and hydrogen-bond interactions with cellular targets like topoisomerases.

Physicochemical and Pharmacokinetic Comparison

Property 4-[4-(9-Methyl-9H-purin-6-yl)piperazin-1-yl]quinoline 2-(Piperazin-1-yl)quinoline Piperaquine
Molecular Weight ~346.4 g/mol (estimated) 213.28 g/mol 999.55 g/mol
LogP (iLOGP) ~2.5 (predicted) 2.28 5.8 (estimated)
Solubility (Log S) ~-3.0 (predicted) -2.84 (moderately soluble) Poorly soluble
Hydrogen Bond Acceptors 8 2 12
TPSA (Ų) ~100 (estimated) 28.16 220.8

Notes:

  • The purine-quinoline hybrid likely exhibits higher polar surface area (TPSA) than simpler quinoline-piperazine derivatives, impacting blood-brain barrier permeability .
  • Piperaquine’s high molecular weight and chlorine substituents contribute to prolonged half-life but reduce oral bioavailability .

Biological Activity

However, I can provide some general insights based on structurally similar compounds:

Kinase Inhibition

Compounds with purine and piperazine moieties have shown potential as kinase inhibitors. For example, some purine derivatives have exhibited activity against cyclin-dependent kinases (CDKs) . While the exact activity of 4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoline is unknown, it may potentially interact with kinase targets due to structural similarities.

Antimicrobial Effects

Some purine-piperazine conjugates have demonstrated antimicrobial properties. For instance, 6-[4-(4-propoxyphenyl)piperazin-1-yl]-9H-purine derivatives showed activity against Mycobacterium tuberculosis and certain fungal strains . The presence of both purine and piperazine groups in this compound suggests it may potentially have antimicrobial effects, though this would require experimental verification.

Anticancer Potential

Certain purine-based compounds have shown anticancer activity. For example, some purine derivatives induced apoptosis in cancer cells. The quinoline moiety in this compound may also contribute to potential anticancer effects, as quinoline-containing compounds have been studied for their antitumor properties.

Structural Considerations

The compound combines three key structural elements:

  • A purine core
  • A piperazine linker
  • A quinoline group

This unique combination may result in distinct biological activities compared to related compounds. The methyl group at the 9-position of the purine could influence its binding properties and metabolic stability.

Research Gaps

To properly assess the biological activity of this compound, the following studies would be necessary:

  • In vitro enzyme inhibition assays against various kinases and other potential targets
  • Antimicrobial screening against a panel of bacterial and fungal strains
  • Cytotoxicity tests on cancer cell lines and normal cells
  • In vivo pharmacokinetic and toxicity studies
  • Structure-activity relationship (SAR) studies to optimize its properties

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the yield and purity of 4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoline?

  • Methodological Answer : Utilize multi-step coupling reactions involving nucleophilic substitution at the purine C6 position. Piperazine-quinoline intermediates can be synthesized via Buchwald-Hartwig amination or SNAr reactions under inert atmospheres. Purification via column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) followed by recrystallization in ethanol improves purity (>95%) . Reaction optimization should focus on temperature (60–100°C), solvent polarity (DMF or THF), and catalyst systems (e.g., Pd(OAc)₂/Xantphos for cross-couplings) to enhance yields (typically 50–80%) .

Q. Which analytical techniques are critical for structural validation and purity assessment?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (300–400 MHz, CDCl₃ or DMSO-d₆) to confirm regiochemistry of purine-piperazine linkage (e.g., δ 8.43 ppm for purine H-8; δ 3.71–3.95 ppm for piperazine protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS (e.g., m/z 521.4 [M+1]⁺) to verify molecular ion peaks and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns (UV detection at 254 nm) with isocratic elution (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and detect impurities (e.g., unreacted starting materials) .

Q. How to design initial pharmacological screening assays for this compound?

  • Methodological Answer : Prioritize receptor-binding assays (e.g., radioligand displacement for GPCRs or kinase inhibition assays) due to the dual pharmacophores (purine and quinoline). Use HEK-293 cells transfected with target receptors (e.g., dopamine D3/D2) for functional cAMP assays. IC₅₀ values should be calculated using nonlinear regression (GraphPad Prism) . For cytotoxicity, employ MTT assays on human hepatocyte cell lines (e.g., HepG2) with 24–72 hr exposure .

Advanced Research Questions

Q. How to resolve contradictions between in vitro binding affinity and in vivo efficacy data?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic (PK) factors. Conduct ADME profiling:

  • Plasma Stability : Incubate compound in rat plasma (37°C, 24 hr) and quantify degradation via LC-MS .
  • Blood-Brain Barrier (BBB) Penetration : Use parallel artificial membrane permeability assays (PAMPA-BBB) or in situ brain perfusion models .
  • Metabolite Identification : LC-MS/MS to detect hepatic metabolites (e.g., cytochrome P450-mediated oxidation of the quinoline ring) . Adjust dosing regimens or modify lipophilicity (logP) via substituent engineering to improve bioavailability.

Q. What strategies are effective for establishing structure-activity relationships (SAR) in this class of compounds?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified purine (e.g., 8-Cl, 9-aryl) or piperazine (e.g., 4-acetyl, 4-sulfonyl) groups. Compare binding affinities using radioligand assays .
  • Computational Modeling : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to predict binding modes at target receptors (e.g., D3R homology models) .
  • Free-Wilson Analysis : Quantify contributions of specific substituents to activity using multivariate regression .

Q. How to address solubility challenges in preclinical formulations?

  • Methodological Answer :

  • Co-Solvent Systems : Use PEG-400/water (1:1 v/v) or cyclodextrin-based solutions (e.g., HP-β-CD) to enhance aqueous solubility .
  • Salt Formation : Synthesize hydrochloride or mesylate salts via acid-base reactions (monitored by pH titration) .
  • Nanoformulation : Prepare liposomal encapsulations (e.g., DPPC/cholesterol) using thin-film hydration, with particle size characterized by dynamic light scattering (DLS) .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results across cell lines?

  • Methodological Answer : Cell-type specificity may arise from differential expression of metabolic enzymes (e.g., CYP3A4) or transporters (e.g., P-gp). Validate using:

  • Gene Expression Profiling : qPCR or RNA-seq to correlate cytotoxicity with target/receptor mRNA levels .
  • Proteomic Analysis : Western blotting for apoptosis markers (e.g., caspase-3 cleavage) .
  • 3D Spheroid Models : Compare 2D vs. 3D cultures to assess tissue penetration effects .

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